molecular formula C18H18FN5O3S B12142657 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12142657
M. Wt: 403.4 g/mol
InChI Key: JGFQOUCKYOWYHQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a fluorophenyl group, and a dimethoxyphenyl moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-amino-5-(4-fluorophenyl)-1,2,4-triazole.

  • Thioether Formation: : The next step involves the introduction of the sulfanyl group. This can be done by reacting the triazole derivative with a suitable thiol, such as thiourea, under basic conditions to form the sulfanyl-triazole intermediate.

  • Acetamide Formation: : The final step is the acylation of the sulfanyl-triazole intermediate with 3,5-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s triazole ring and fluorophenyl group suggest potential applications in drug design and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further biological evaluation.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The presence of the fluorophenyl group is particularly interesting, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its diverse reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to the target, while the dimethoxyphenyl moiety can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and potential biological activity. This makes the compound particularly interesting for further research and development.

Properties

Molecular Formula

C18H18FN5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H18FN5O3S/c1-26-14-7-13(8-15(9-14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

JGFQOUCKYOWYHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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